(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine
Overview
Description
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine is a chiral aziridine compound that features a benzyl group and a p-tolylsulfonyl group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis. The chiral nature of this compound adds an additional layer of complexity and utility, particularly in asymmetric synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine can be synthesized through several methods. One common approach involves the reaction of (S)-2-benzyl-1-aziridinecarboxylic acid with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions and yields the desired product with high enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form sulfonyl aziridines or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to other functional groups, such as sulfides or thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products:
Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.
Oxidation: Oxidized products include sulfonyl aziridines and other oxidized derivatives.
Reduction: Reduced products include sulfides, thiols, and other reduced derivatives.
Scientific Research Applications
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in asymmetric synthesis and chiral catalysis.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine involves its reactivity due to the strained aziridine ring. The compound can act as an electrophile, undergoing nucleophilic attack to form new bonds. The presence of the benzyl and p-tolylsulfonyl groups influences the reactivity and selectivity of the compound in various reactions. Molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
(S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine can be compared with other chiral aziridines and sulfonyl aziridines:
This compound vs. ®-(-)-2-Benzyl-1-(p-tolylsulfonyl)aziridine: The enantiomeric counterpart, ®-(-)-2-Benzyl-1-(p-tolylsulfonyl)aziridine, has similar reactivity but opposite chirality, leading to different stereochemical outcomes in asymmetric synthesis.
This compound vs. 2-Benzyl-1-(p-tolylsulfonyl)aziridine: The non-chiral version lacks the enantiomeric purity and may result in racemic mixtures in reactions.
This compound vs. 2-Benzyl-1-(m-tolylsulfonyl)aziridine: The position of the sulfonyl group (para vs. meta) affects the electronic properties and reactivity of the compound.
Properties
IUPAC Name |
(2S)-2-benzyl-1-(4-methylphenyl)sulfonylaziridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-7-9-16(10-8-13)20(18,19)17-12-15(17)11-14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3/t15-,17?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISURUORMAKCTFF-MYJWUSKBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451032 | |
Record name | (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62596-64-9 | |
Record name | (S)-2-Benzyl-1-tosylaziridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62596-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-(+)-2-Benzyl-1-(p-tolylsulfonyl)aziridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 62596-64-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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